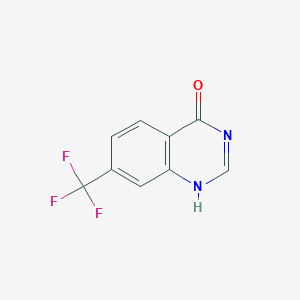

7-(トリフルオロメチル)キナゾリン-4(3H)-オン

概要

説明

7-(Trifluoromethyl)quinazolin-4(3H)-one, commonly referred to as TFQ-1, is a synthetic compound derived from the quinazolin-4(3H)-one family of compounds. It is an important research tool, used for the study of various biological processes, due to its ability to interact with numerous biological targets. In

科学的研究の応用

マラリア治療効果

7-(トリフルオロメチル)キナゾリン-4(3H)-オン:誘導体は、マラリア治療薬としての可能性について研究されています。トリフルオロメチル基は、分子の親油性と代謝安定性に貢献し、マラリア原虫内の生物学的標的に対する相互作用能力を高めます .

抗腫瘍特性

研究によると、特定のキナゾリノン化合物は有望な抗腫瘍活性を示しています。7-(トリフルオロメチル)キナゾリン-4(3H)-オンにおけるトリフルオロメチル基は、細胞シグナル伝達経路を阻害することにより、化合物の腫瘍増殖阻害効果を向上させる可能性があります .

抗てんかん効果

キナゾリノン構造は、中枢神経系活性に関連しており、トリフルオロメチル基などの修飾はこれらの特性を強化する可能性があります。そのため、7-(トリフルオロメチル)キナゾリン-4(3H)-オンは、てんかん性疾患の治療における潜在的な使用について調査されています .

殺菌剤としての用途

7-(トリフルオロメチル)キナゾリン-4(3H)-オンの化学構造は、殺菌剤として作用し、真菌病原体の成長と繁殖を阻害する可能性があります。この用途は、作物を真菌感染から保護するための農業研究において特に重要です .

抗菌効果

この化合物は、抗菌特性を持つことが示されており、新しい抗生物質の開発のための候補となっています。トリフルオロメチル基は、化合物が微生物の細胞壁を透過し、重要なプロセスを阻害する能力を高める可能性があります .

抗炎症作用

その化学組成により、7-(トリフルオロメチル)キナゾリン-4(3H)-オンは、抗炎症効果について調査されています。炎症性サイトカインの産生を阻害し、炎症性疾患を緩和する可能性があります .

これらの用途はそれぞれ、7-(トリフルオロメチル)キナゾリン-4(3H)-オンが科学研究において持つ幅広い可能性を示しています。この化合物の汎用性は、そのユニークな構造に起因し、さまざまな生物学的相互作用を可能にし、新しい治療薬の開発における貴重なツールとなっています。その合成と官能基化に関する継続的な研究は、さまざまな科学分野におけるその有用性をさらに拡大しています .

Safety and Hazards

作用機序

Target of Action

The 4(3h)-quinazolinone class of compounds, to which it belongs, has broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The wide range of applications of 4(3h)-quinazolinones suggests that they may interact with their targets in a variety of ways, potentially altering cellular processes or enzymatic activity .

Biochemical Pathways

Given the broad applications of 4(3H)-quinazolinones, it is likely that multiple pathways could be affected, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Result of Action

The broad applications of 4(3h)-quinazolinones suggest that they may have a variety of effects at the molecular and cellular level .

特性

IUPAC Name |

7-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQZFZZPLINSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562513 | |

| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16499-58-4 | |

| Record name | 7-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

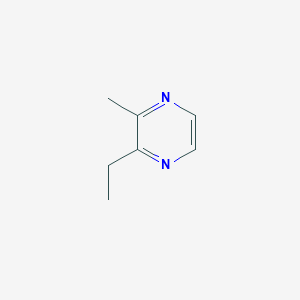

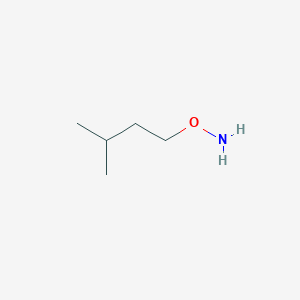

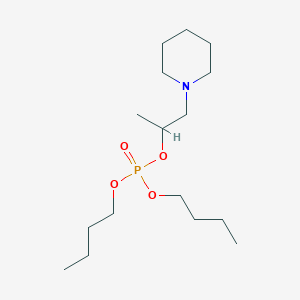

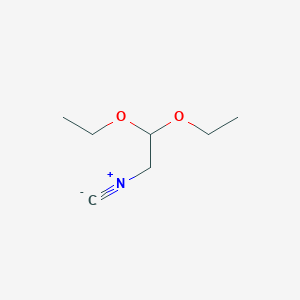

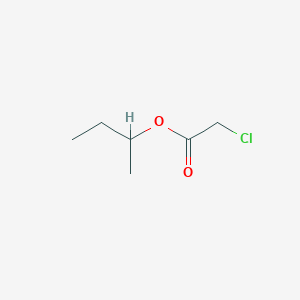

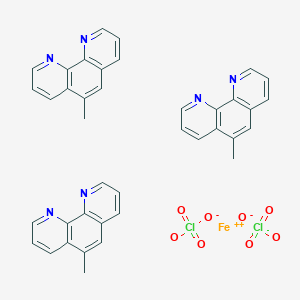

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 7-(Trifluoromethyl)quinazolin-4(3H)-one with sulfur-containing reagents?

A1: Research indicates that 7-(Trifluoromethyl)quinazolin-4(3H)-one derivatives readily react with sulfur-containing reagents like propargyl bromide and various allyl halides. [, ] This reaction leads to the formation of thioethers at the 2-position of the quinazolinone ring. These thioethers serve as valuable precursors for further cyclization reactions. For instance, reacting these thioethers with tellurium tetrahalides produces tellurofunctionalized thiazolinoquinazolines, demonstrating the versatility of these intermediates in constructing diverse heterocyclic systems. []

Q2: How does the structure of the allyl halide influence the cyclization outcome in reactions with 7-(Trifluoromethyl)quinazolin-4(3H)-one derived thioethers?

A2: The presence or absence of substituents on the allyl halide significantly impacts the cyclization pathway. [] When unsubstituted allyl, methallyl, or prenyl halides are employed, the reaction proceeds to form thiazolo[3,2-a]quinazolinium trihalides. Conversely, using cinnamyl halide, which has a phenyl substituent, leads to the formation of thiazino[3,2-a]quinazolinium trihalides. This difference highlights the role of steric and electronic factors in governing the regioselectivity of the halocyclization reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)